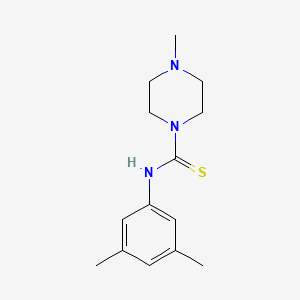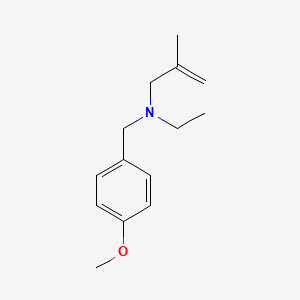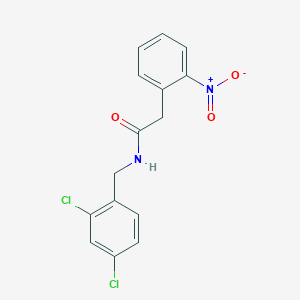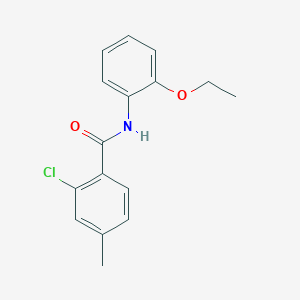
N-(3,5-dimethylphenyl)-4-methyl-1-piperazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethylphenyl)-4-methyl-1-piperazinecarbothioamide, also known as DMPT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various areas of research. DMPT is a thioamide derivative of piperazine, and its chemical structure is shown below:
作用機序
The mechanism of action of N-(3,5-dimethylphenyl)-4-methyl-1-piperazinecarbothioamide is not fully understood, but it is thought to act on the hypothalamus-pituitary-gonadal axis in animals, leading to increased secretion of luteinizing hormone and follicle-stimulating hormone, which in turn stimulates the production of testosterone and other hormones. N-(3,5-dimethylphenyl)-4-methyl-1-piperazinecarbothioamide may also act as a neurotransmitter or neuromodulator in the brain, although more research is needed to fully elucidate its mechanism of action.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-4-methyl-1-piperazinecarbothioamide has been shown to have various biochemical and physiological effects in animals. In addition to its effects on hormone secretion and growth performance, N-(3,5-dimethylphenyl)-4-methyl-1-piperazinecarbothioamide has been found to have antioxidant and anti-inflammatory properties, as well as the ability to modulate immune function. N-(3,5-dimethylphenyl)-4-methyl-1-piperazinecarbothioamide has also been investigated for its potential to improve reproductive performance in animals, with studies showing that it can increase sperm quality and improve fertility.
実験室実験の利点と制限
N-(3,5-dimethylphenyl)-4-methyl-1-piperazinecarbothioamide has several advantages as a research tool, including its low toxicity and ease of administration. However, there are also limitations to its use, including the need for careful control of dosage and potential interactions with other compounds. Additionally, more research is needed to fully understand the long-term effects of N-(3,5-dimethylphenyl)-4-methyl-1-piperazinecarbothioamide on animal health and performance.
将来の方向性
There are several potential future directions for research on N-(3,5-dimethylphenyl)-4-methyl-1-piperazinecarbothioamide. One area of interest is in the development of new formulations and delivery methods for N-(3,5-dimethylphenyl)-4-methyl-1-piperazinecarbothioamide, including microencapsulation and incorporation into feed or other matrices. Another potential direction is in the investigation of the molecular mechanisms underlying N-(3,5-dimethylphenyl)-4-methyl-1-piperazinecarbothioamide's effects on animal growth and performance, as well as its potential applications in human health and disease. Finally, more research is needed to fully understand the safety and efficacy of N-(3,5-dimethylphenyl)-4-methyl-1-piperazinecarbothioamide in various species and under different conditions.
合成法
N-(3,5-dimethylphenyl)-4-methyl-1-piperazinecarbothioamide can be synthesized through a multi-step process involving the reaction of 3,5-dimethylphenylhydrazine with 4-methylpiperazine, followed by the addition of carbon disulfide and subsequent hydrolysis. The synthesis method has been described in detail in various research papers, and the yield and purity of N-(3,5-dimethylphenyl)-4-methyl-1-piperazinecarbothioamide can be optimized through careful control of reaction conditions.
科学的研究の応用
N-(3,5-dimethylphenyl)-4-methyl-1-piperazinecarbothioamide has been found to have a wide range of potential applications in scientific research. One of the most notable areas of research is in the field of animal nutrition, where N-(3,5-dimethylphenyl)-4-methyl-1-piperazinecarbothioamide has been shown to improve feed efficiency and growth performance in various species, including pigs, chickens, and fish. N-(3,5-dimethylphenyl)-4-methyl-1-piperazinecarbothioamide has also been investigated for its potential as a plant growth regulator, with studies showing that it can increase crop yield and improve plant stress tolerance.
特性
IUPAC Name |
N-(3,5-dimethylphenyl)-4-methylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3S/c1-11-8-12(2)10-13(9-11)15-14(18)17-6-4-16(3)5-7-17/h8-10H,4-7H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFZKMGYYCJZPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)N2CCN(CC2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-isopropyl-4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5823620.png)
![N-methyl-2-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)hydrazinecarbothioamide](/img/structure/B5823632.png)
methyl]-4-nitrobenzenesulfonamide](/img/structure/B5823636.png)
![4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5823641.png)
![ethyl 2-{[(4-fluorophenyl)acetyl]amino}benzoate](/img/structure/B5823650.png)

![N-[4-(butyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5823662.png)


![4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5823685.png)



![N'-[(3-chlorobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide](/img/structure/B5823720.png)